Tubercidin

概要

説明

準備方法

合成経路と反応条件: チューベルシジンの生合成には、いくつかの重要な酵素が関与しています。TubEは、ホスホリボシルピロリン酸と7-カルボキシ-7-デアザグアニンを使用して、デアザプリンヌクレオシドの骨格を構築します。 TubDはNADPH依存性レダクターゼとして機能し、不可逆的な還元脱アミノ化を触媒する一方、TubGはNudixヒドロラーゼとして機能し、最大の活性にはCo2+を好みます .

工業的生産方法: チューベルシジンの工業的生産には、通常、ストレプトマイセス・チューベルシディクスを用いた発酵プロセスが用いられます。 発酵ブロスはその後、抽出および精製プロセスにかけられ、チューベルシジンを純粋な形で単離します .

化学反応の分析

反応の種類: チューベルシジンは、次のようなさまざまな化学反応を起こします。

酸化: チューベルシジンは、酸化されてさまざまな誘導体になります。

還元: この化合物は、特定の条件下で還元することができます。

置換: チューベルシジンは、特にリボース部分で、置換反応を起こすことができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムなどの還元剤が頻繁に使用されます。

置換: 置換反応には、ハロゲンや求核剤などの試薬が制御された条件下で使用される場合があります。

主な生成物: これらの反応から生成される主な生成物には、さまざまな生物学的活性を示す可能性のある、さまざまなチューベルシジン誘導体があります .

4. 科学研究への応用

チューベルシジンは、幅広い科学研究に応用されています。

化学: ヌクレオシドアナログとその酵素との相互作用を研究するためのツールとして使用されます。

生物学: チューベルシジンは、核酸代謝とRNAおよびDNA合成の阻害に関する研究に使用されています.

科学的研究の応用

Tubercidin has a wide range of scientific research applications:

Chemistry: It is used as a tool to study nucleoside analogs and their interactions with enzymes.

Medicine: The compound has shown potential as an antiviral and antitumor agent.

Industry: this compound is used in the development of new antibiotics and antiviral drugs.

作用機序

チューベルシジンは、DNAとRNAに組み込まれることにより、それらの合成を阻害することでその効果を発揮します。ポリメラーゼを阻害し、アデノシンとAMPのリン酸化を妨げます。 これにより、DNA複製、RNA処理、タンパク質合成が阻害されます . チューベルシジンは、レチノイン酸誘導遺伝子Iおよび活性化B細胞の核因子κ軽鎖エンハンサーシグナル伝達経路を活性化し、インターフェロンと炎症性サイトカインの発現を増加させます .

類似の化合物:

- トヨカマイシン

- サンギバマイシン

- フォルミシン

- プシコフラニン

- デコイニン

比較: チューベルシジンは、これらの化合物の中で、その特定の構造と7-デアザプリンコアの存在のためにユニークです。 トヨカマイシンとサンギバマイシンは類似した生物学的活性を共有していますが、チューベルシジンは核酸に組み込まれ、その代謝を阻害するという能力において異なっています . フォルミシンは、糖への塩基の異常なC-C結合と、結合の特異性で知られるプシコフラニンは、生物学的活性の大きな変化につながる可能性のある、多様な構造修飾を強調しています .

結論として、チューベルシジンは、さまざまな分野の科学研究において大きな可能性を秘めた汎用性の高い化合物です。そのユニークな構造と幅広い生物学的活性は、ヌクレオシドアナログを研究し、新しい治療薬を開発するための貴重なツールとなっています。

類似化合物との比較

- Toyocamycin

- Sangivamycin

- Formycin

- Psicofuranine

- Decoyinine

Comparison: Tubercidin is unique among these compounds due to its specific structure and the presence of a 7-deazapurine core. While toyocamycin and sangivamycin share similar biological activities, this compound’s ability to incorporate into nucleic acids and inhibit their metabolism sets it apart . Formycin, with its unusual C-C linkage of the base to the sugar, and psicofuranine, known for its specificity in binding, also highlight the diverse structural modifications that can lead to significant changes in biological activity .

生物活性

Tubercidin, an adenosine analogue derived from the bacterium Streptomyces tubercidicus, has garnered attention for its diverse biological activities, particularly its antiviral and antimicrobial properties. This article explores the compound's biological activity, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Antiviral Activity

Recent studies have highlighted this compound's significant antiviral properties, particularly against several RNA viruses.

- Porcine Epidemic Diarrhea Virus (PEDV) : this compound has shown potent antiviral activity against both classical and variant strains of PEDV in vitro. It primarily inhibits viral post-entry events rather than affecting viral entry or replication phases. Molecular docking studies suggest that this compound interacts effectively with the RNA-dependent RNA polymerase (RdRp) of nidoviruses, indicating a specific mechanism of action against these viruses .

- Flaviviruses and Coronaviruses : Derivatives of this compound, such as 5-hydroxymethylthis compound (HMTU), exhibit strong antiviral effects against flaviviruses and coronaviruses, including SARS-CoV-2. These compounds have demonstrated low cytotoxicity while maintaining their antiviral efficacy .

- Broad-Spectrum Activity : this compound's antiviral spectrum extends to other porcine nidoviruses like SADS-CoV and PRRSV, showcasing its potential as a broad-spectrum antiviral agent .

Antimicrobial Activity

In addition to its antiviral properties, this compound has been evaluated for its antimicrobial effects, particularly against mycobacterial infections.

- Mycobacterium tuberculosis : this compound exhibits high in vitro activity against various strains of Mycobacterium tuberculosis (Mtb), including multi-drug resistant strains. Studies using the Alamar Blue assay have demonstrated that this compound can effectively inhibit the growth of both drug-sensitive and resistant Mtb strains .

- Mechanism of Action : The compound's mechanism involves interference with nucleotide metabolism in bacteria, leading to impaired growth and replication. This suggests that this compound could be a candidate for further development as an anti-tuberculosis drug .

Case Studies and Clinical Applications

Clinical studies have explored the therapeutic potential of this compound in various settings:

- Antitumor Activity : this compound has been investigated for its antitumor effects, showing promise in stabilizing microtubules and enhancing cytotoxicity against certain cancer cell lines. However, clinical responses have been limited, with nephrotoxicity noted in some patients during trials .

- Trypanocidal Activity : Research on trypanocidal properties has identified 3'-deoxythis compound as highly effective against Trypanosoma brucei, the causative agent of African sleeping sickness. This compound exhibited curative activity in animal models, indicating its potential as a treatment option for trypanosomiasis .

Comparative Efficacy

The following table summarizes the biological activities of this compound against various pathogens:

| Pathogen/Activity | Efficacy | Mechanism of Action |

|---|---|---|

| Porcine Epidemic Diarrhea Virus | High | Inhibits post-entry viral events |

| Flaviviruses (e.g., Zika) | Moderate to High | Direct inhibition of viral replication |

| Mycobacterium tuberculosis | High | Interference with nucleotide metabolism |

| Trypanosoma brucei | High | Inhibition of adenosine transport |

特性

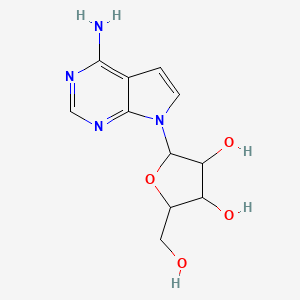

IUPAC Name |

(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O4/c12-9-5-1-2-15(10(5)14-4-13-9)11-8(18)7(17)6(3-16)19-11/h1-2,4,6-8,11,16-18H,3H2,(H2,12,13,14)/t6-,7-,8-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDZZVAMISRMYHH-KCGFPETGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C2=NC=NC(=C21)N)C3C(C(C(O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C2=NC=NC(=C21)N)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701018946 | |

| Record name | Tubercidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701018946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69-33-0 | |

| Record name | Tubercidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tubercidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tubercidin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03172 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tubercidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701018946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-β-CD-ribofuranosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.640 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TUBERCIDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M351LCX45Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。